

Application Note: High-Resolution Separation of Octane Isomers by Gas Chromatography

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Compound of Interest

Compound Name: 2,2,3-Trimethylpentane

Cat. No.: B1293788

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Abstract

This application note presents a detailed methodology for the separation of octane (C8) isomers using capillary gas chromatography (GC) with flame ionization detection (FID). Octane isomers are significant components of gasoline and other hydrocarbon fuels, and their individual quantification is crucial for quality control and process optimization. This document provides a comprehensive experimental protocol using a non-polar stationary phase, which separates the isomers primarily based on their boiling points and molecular structure. Quantitative data, including boiling points and Kovats retention indices, are summarized to facilitate peak identification. This guide is intended for researchers, scientists, and professionals in the petrochemical and related industries.

Introduction

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[1] For complex mixtures of isomers with similar physical and chemical properties, such as the 18 structural isomers of octane, high-resolution capillary GC is the method of choice.[2] The separation of these isomers is challenging due to their closely related boiling points and structures.

The selection of an appropriate stationary phase is critical for achieving the desired separation. For nonpolar analytes like alkane isomers, a non-polar stationary phase is optimal.[3] A



common and effective choice is a 100% dimethylpolysoxane phase, which separates compounds primarily based on their boiling points.[3] More specialized phases, such as those with liquid crystalline properties, can offer enhanced selectivity for structurally similar isomers. [2]

This application note focuses on a robust method using a standard, non-polar capillary column, providing a reliable and reproducible approach for the separation of octane isomers.

Experimental

Instrumentation and Consumables

- Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID).
- GC Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 μm film thickness (100% Dimethylpolysiloxane).
- Carrier Gas: Helium (99.999% purity).
- Detector Gases: Hydrogen (99.999% purity) and compressed air (zero grade).
- Sample: A prepared mixture of octane isomers in a volatile solvent (e.g., pentane or hexane).
- Vials: 2 mL amber glass vials with PTFE/silicone septa.
- Syringe: 10 μL GC syringe.

Chromatographic Conditions

A summary of the GC method parameters is provided in Table 1.

Table 1: GC Method Parameters



Parameter	Value	
Injector		
Туре	Split/Splitless	
Temperature	250 °C	
Split Ratio	100:1	
Injection Volume	1.0 μL	
Oven		
Initial Temperature	35 °C	
Initial Hold Time	15 min	
Temperature Ramp	2 °C/min	
Final Temperature	150 °C	
Final Hold Time	5 min	
Column		
Stationary Phase	100% Dimethylpolysiloxane (DB-1 or equivalent)	
Dimensions	60 m x 0.25 mm ID, 0.25 μm film thickness	
Carrier Gas		
Gas	Helium	
Flow Rate	1.0 mL/min (Constant Flow)	
Detector		
Туре	Flame Ionization Detector (FID)	
Temperature	300 °C	
Hydrogen Flow	30 mL/min	
Air Flow	300 mL/min	
Makeup Gas (Helium)	25 mL/min	



Results and Discussion

The separation of octane isomers on a non-polar stationary phase is primarily governed by their boiling points. Isomers with lower boiling points will have shorter retention times. The degree of branching also influences the elution order; more highly branched isomers tend to be more volatile and thus elute earlier.

Table 2 provides a list of the 18 octane isomers, their boiling points, and their Kovats retention indices on a non-polar (OV-101, similar to DB-1) stationary phase.[3] The retention index is a normalized measure of retention that helps in the identification of compounds across different systems.[4]

Table 2: Octane Isomers - Boiling Points and Retention Indices



Peak No.	Isomer Name	Boiling Point (°C)	Kovats Retention Index (I) on OV-101
1	2,2,4- Trimethylpentane	99.2	691.9
2	2,2,3- Trimethylpentane	109.8	743.6
3	2,3,4- Trimethylpentane	113.5	764.5
4	2,3,3- Trimethylpentane	114.7	778.8
5	2,4-Dimethylhexane	109.4	728.5
6	2,5-Dimethylhexane	109.1	720.6
7	3,3-Dimethylhexane	112.0	757.2
8	3,4-Dimethylhexane	117.7	781.1
9	2-Methylheptane	117.6	767.8
10	3-Methylheptane	119.0	774.5
11	4-Methylheptane	117.7	771.2
12	3-Ethylhexane	118.5	784.8
13	2,2-Dimethylhexane	106.8	725.3
14	2,3-Dimethylhexane	115.6	769.7
15	3-Ethyl-2- methylpentane	119.2	792.4
16	3-Ethyl-3- methylpentane	118.3	803.5
17	n-Octane	125.7	800.0
18	2,2,3,3- Tetramethylbutane	106.5	709.8



Note: The elution order on a specific column may vary slightly based on the exact chromatographic conditions.

Protocols

Sample Preparation

- Prepare a stock solution of each available octane isomer standard at a concentration of 1000 µg/mL in pentane.
- Create a mixed isomer standard solution by combining appropriate volumes of each stock solution to achieve the desired final concentration for each isomer (e.g., 50 μg/mL).
- Transfer the final mixed standard solution to a 2 mL autosampler vial and cap securely.

GC System Preparation and Sample Analysis

- System Startup: Ensure that the GC system is leak-free and that all gases are flowing at their setpoints.
- Method Loading: Load the chromatographic method detailed in Table 1 into the GC software.
- System Equilibration: Allow the GC oven to equilibrate at the initial temperature of 35 °C for at least 15 minutes before the first injection.
- Blank Injection: Perform a blank injection (pentane solvent) to ensure the system is clean and free from contaminants.
- Sample Injection: Inject 1.0 μL of the prepared octane isomer mixture onto the GC column.
- Data Acquisition: Start the data acquisition at the time of injection and record the chromatogram for the entire duration of the run.
- Peak Identification: Identify the peaks in the chromatogram based on their retention times and by comparing them to the elution order predicted by the boiling points and retention indices in Table 2. For unambiguous identification, individual isomer standards should be run.
- Quantification: Integrate the area of each identified peak. The concentration of each isomer can be determined using an external standard calibration curve if required.





Visualizations Experimental Workflow

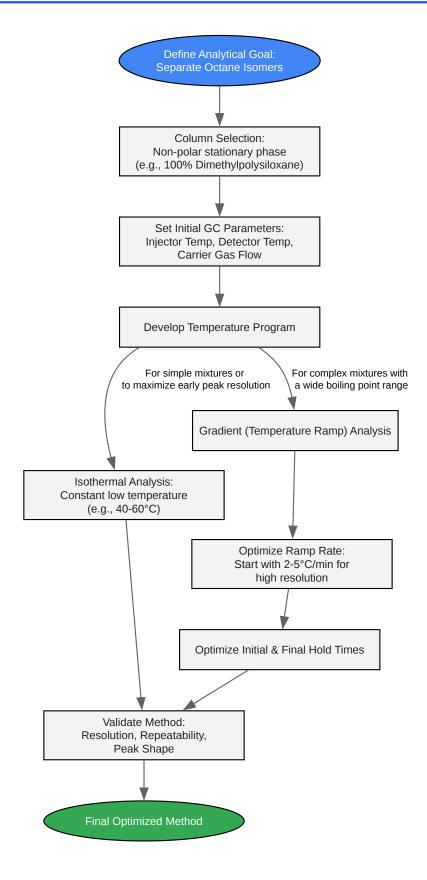


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GC analysis workflow from sample preparation to data reporting.

Method Development Logic





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Logical flow for developing a GC method for isomer separation.



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